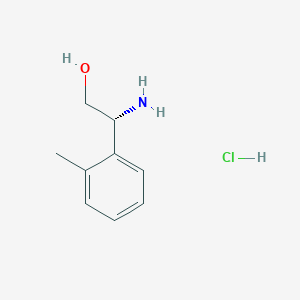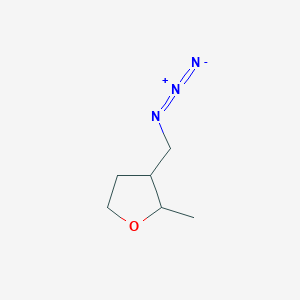
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride” is a chemical compound that contains an amino group and a tolyl group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The tolyl group in this compound is ortho-tolyl, meaning the methyl and the R substituent are adjacent on the aromatic ring .
Applications De Recherche Scientifique
Enzyme-Catalyzed Production and Hydrolysis
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is produced efficiently through enzyme-catalyzed addition of hydrogen cyanide to aldehydes in organic solvents. This process ensures high optical purity and yields. Furthermore, hydrolysis with concentrated hydrochloric acid at ambient temperatures yields (R)-α-hydroxy carboxylic acids without racemization, demonstrating the compound's utility in the synthesis of stereochemically pure substances (Ziegler, Hörsch, & Effenberger, 1990).
Site-Directed Conjugation in Proteins and Peptides
The 2-amino alcohol structure in (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride, found in proteins and peptides at N-terminal Ser or Thr, is crucial for site-directed labeling. Its rapid oxidation by periodate generates an aldehyde in peptides, enabling the attachment of various groups like biotin or fluorescent reporters. This method is valuable for tagging peptides and proteins, illustrating the compound's role in biochemical research (Geoghegan & Stroh, 1992).
Synthesis of Cyclometalated Complexes
(R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride plays a significant role in the synthesis of cyclometalated complexes. These complexes, such as those containing R-3-amino-1,2-propanediolato ligands, are important in inorganic chemistry and materials science. The compound's ability to form N,O chelates is particularly noteworthy, as demonstrated in the synthesis of bis-cyclometalated complexes (Graf & Sünkel, 2012).
Inhibition of Ethane Hydrate Formation
In energy research, particularly concerning natural gas hydrates, (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride derivatives like Glycine and L-leucine are studied for their inhibitory effects on ethane hydrate formation. Understanding these inhibitory mechanisms can aid in addressing challenges in the transport and storage of natural gas (Abbasian Rad et al., 2015).
Peptide Retention Time Prediction in Chromatography
The compound's structure is used to understand the hydrophobicity of amino acid residues, which aids in predicting peptide retention times in reversed-phase high-performance liquid chromatography. This application is crucial in protein and peptide analysis, providing insights into the interaction of peptides with chromatographic columns (Guo et al., 1986).
Enantioselective Synthesis in Organic Chemistry
The compound is utilized in the enantioselective synthesis of various molecules, demonstrating its importance in organic chemistry. This application is particularly relevant in the synthesis of optically active compounds, which are crucial in pharmaceuticals and materials science (Demir et al., 2003).
Propriétés
IUPAC Name |
(2R)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B2415949.png)



![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)
![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2415956.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)